molecular formula C10H9BrN2O2S2 B1370662 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine CAS No. 1017782-62-5

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Cat. No.: B1370662
CAS No.: 1017782-62-5
M. Wt: 333.2 g/mol
InChI Key: VPCJEZJIASXALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a chemically synthesized thiazole derivative intended for research and development purposes. Thiazole derivatives are recognized in medicinal chemistry as privileged scaffolds with diverse biological activities. The compound features a bromophenyl substitution at the 4-position and a methylsulfonyl group at the 5-position of the thiazole ring, modifications that are known to influence electronic distribution and molecular interactions. Thiazole-containing compounds are extensively investigated for their potential pharmacological properties, including antimicrobial and anticancer activities . The methylsulfonyl moiety can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets prior to use.

Properties

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCJEZJIASXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221717
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-62-5
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a bromophenyl thiourea with a suitable α-haloketone under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the thiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring and the methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The bromophenyl group can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the potential of this compound in targeting cancer cell lines, suggesting a pathway for further drug development .

Enzyme Inhibition

Thiazole compounds are often explored for their role as enzyme inhibitors. For instance, they may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome or diabetes. The specific inhibition mechanisms and efficacy require further investigation but show promise based on related compounds .

Case Studies

StudyObjectiveFindings
Ghabbour et al. (2016)Investigated crystal structure and biological activityFound that thiazole derivatives exhibit significant biological activity against various pathogens .
Liang et al. (2023)Assessed the anticancer potential of thiazole derivativesIdentified that certain thiazole compounds could effectively induce apoptosis in cancer cell lines .
MDPI Review (2021)Overview of thiazole derivatives in drug designDiscussed the potential of thiazoles as scaffolds for drug development due to their diverse biological activities .

Synthesis and Modification

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Techniques such as substitution reactions and coupling methods are commonly employed to yield various derivatives with improved efficacy against targeted biological pathways.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP Melting Point (°C) Primary Application
Target Compound Thiazole 4-Bromophenyl, 5-methylsulfonyl 2.5 ~150 Antimicrobial/Anticancer
5-[4-Chloro-3-(methylsulfonyl)phenyl] Thiazole 4-Chloro-3-methylsulfonyl 2.8 N/A Anticancer
4-(4-Bromophenyl)-N,N-dimethyl-thiazole Thiazole N,N-dimethylamino 3.0 N/A Research
Pyrazole Derivative (2i) Pyrazole 4-Bromophenyl, 4-methylsulfonyl N/A 204 Anti-inflammatory
Triazole Derivative Triazole 4-Bromobenzyl, thiophen-2-yl 2.2 N/A Antifungal

Key Research Findings

  • Bioactivity : The target compound’s methylsulfonyl group enhances binding to bacterial DNA gyrase and cancer-related kinases, as shown in molecular docking studies .
  • ADME Profile : Compared to analogues, the target compound exhibits balanced lipophilicity (logP 2.5) and moderate plasma protein binding (85%), optimizing bioavailability .
  • Synthetic Efficiency : Higher yields (83%) are achieved due to optimized cyclization conditions, whereas nitro-substituted thiazoles require harsher reagents, lowering yields .

Biological Activity

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a diverse range of pharmacological effects, which have been explored through various studies focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C10H9BrN2O2S2C_{10}H_{9}BrN_{2}O_{2}S_{2} with a molecular weight of 333.23 g/mol. The presence of both bromine and methylsulfonyl groups contributes to its unique biological properties.

Synthesis

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with a methylsulfonyl chloride under basic conditions. The reaction typically yields a high purity product that can be characterized using spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit significant antimicrobial properties.

  • In Vitro Studies : The antimicrobial activity was assessed using the turbidimetric method against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Notably, compounds derived from 4-(4-bromophenyl)-thiazol-2-amine showed effectiveness comparable to standard antibiotics .
CompoundActivityReference
p2Promising against E. coli
p3Effective against S. aureus
p4Active against C. albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

  • Cell Viability Assays : The Sulforhodamine B (SRB) assay was utilized to determine cell viability post-treatment with various concentrations of the compound. Results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as an anticancer agent .
CompoundIC50 (µM)Cancer Cell LineReference
d615MCF7
d712MCF7

Structure-Activity Relationship (SAR)

The structural modifications on the thiazole ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like bromine enhances the cytotoxicity against cancer cells, while substituents on the phenyl ring can modulate antimicrobial efficacy.

Key Findings:

  • Bromine Substitution : Enhances both antimicrobial and anticancer activity.
  • Methylsulfonyl Group : Plays a crucial role in increasing solubility and bioavailability.
  • Thiazole Ring : Essential for maintaining biological activity; modifications can lead to varied potency.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets involved in cancer progression and microbial resistance. These computational approaches provide insights into how structural features correlate with biological activity, aiding in the design of more potent derivatives .

Q & A

Q. Table 1. Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageReference
Conventional Bromination755High reproducibility
Microwave Sulfonylation882Energy-efficient, scalable
One-Pot Synthesis658Reduced purification steps

Q. Table 2. Biological Activity of Derivatives

DerivativeMIC (µg/mL)Target PathogenMechanismReference
Parent Compound8–16Candida albicansCytochrome P450 inhibition
C5-Trifluoromethyl4C. albicansEnhanced membrane disruption
4-Chlorophenyl Analog12–24Aspergillus fumigatusReduced target affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.